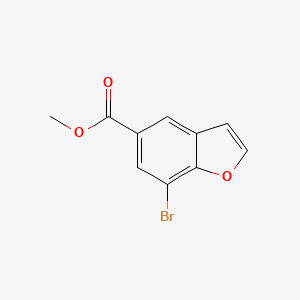

Methyl 7-bromo-1-benzofuran-5-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 7-bromo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFMMIJEJMQKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)C=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 7 Bromo 1 Benzofuran 5 Carboxylate and Analogous Structures

Strategies for Benzofuran (B130515) Ring Construction

The core of Methyl 7-bromo-1-benzofuran-5-carboxylate is the benzofuran ring system. Its synthesis can be achieved through various strategic approaches, primarily categorized into intramolecular cyclization reactions and cross-coupling based syntheses. These methods offer versatile pathways to construct the fused furan (B31954) ring onto a benzene (B151609) core, allowing for the introduction of the desired bromo and carboxylate functionalities.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of the benzofuran ring, involving the formation of a carbon-oxygen bond between a phenolic oxygen and a suitably positioned side chain on the benzene ring. Several methods fall under this category, each with its own set of reagents and reaction conditions.

The Perkin rearrangement offers a classic route to benzofuran-2-carboxylic acids from 3-halocoumarins. chemicalbook.compatsnap.com This reaction, first reported by William Henry Perkin in 1870, involves the treatment of a 3-halocoumarin with a base, typically sodium hydroxide (B78521) in an alcoholic solvent. patsnap.comgoogle.com The mechanism proceeds through a base-catalyzed ring fission of the coumarin (B35378) lactone, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring. patsnap.com

While a direct synthesis of this compound via this method is not explicitly detailed in readily available literature, the synthesis of analogous structures suggests its feasibility. For instance, various substituted benzofuran-2-carboxylic acids have been obtained in high yields using this rearrangement. patsnap.com The synthesis of a hypothetical precursor, such as a 6-bromo-8-carboxy-3-halocoumarin, could potentially yield the desired 7-bromo-1-benzofuran-5-carboxylic acid scaffold upon Perkin rearrangement.

| Reactant | Reagents and Conditions | Product | Yield (%) |

| 3-Halocoumarins | NaOH, Ethanol, Reflux | Benzofuran-2-carboxylic acids | Quantitative |

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | NaOH, Ethanol, Microwave (300W, 79°C, 5 min) | 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99% |

Table 1: Examples of Perkin Rearrangement for Benzofuran Synthesis patsnap.com

Copper-catalyzed intramolecular C-O bond formation is a widely used method for the synthesis of benzofurans. nih.govnih.gov This approach typically involves the cyclization of a 2-halophenol derivative bearing a suitable side chain. The copper catalyst facilitates the coupling between the phenolic oxygen and a carbon atom on the side chain.

For the synthesis of this compound, a plausible precursor would be a methyl 4-bromo-3-hydroxybenzoate derivative with an appropriate two-carbon unit at the 2-position of the phenol (B47542), such as a vinyl or acetylenic group. The copper catalyst, often in the presence of a base and a ligand, would then promote the intramolecular cyclization to form the benzofuran ring. The combination of palladium and copper catalysts in Sonogashira coupling followed by intramolecular cyclization is a common strategy for synthesizing benzofuran derivatives. nih.gov

| Reactant | Catalyst/Reagents | Product | Yield (%) |

| Substituted salicylaldehyde-derived Schiff bases and substituted alkenes | CuCl, DBU, DMF | Trifluoroethyl-substituted benzofuran derivatives | 45-93% |

| o-hydroxy aldehydes, amines, and substituted alkynes | CuI, Choline chloride-ethylene glycol (DES) | Amino-substituted benzofuran derivatives | High yields |

Table 2: Examples of Copper-Catalyzed Benzofuran Synthesis nih.gov

Palladium-catalyzed reactions are central to modern organic synthesis, and the intramolecular Heck reaction is a powerful tool for constructing cyclic systems, including benzofurans. syrrx.comcore.ac.ukrsc.org This reaction involves the intramolecular coupling of a vinyl or aryl halide with an alkene, catalyzed by a palladium complex.

In the context of synthesizing this compound, a suitable precursor would be a molecule containing both a vinyl ether and an aryl halide. For instance, a derivative of methyl 4-bromo-3-hydroxybenzoate could be functionalized with a vinyl group. The palladium catalyst would then facilitate the cyclization to form the dihydrobenzofuran ring, which could be subsequently oxidized to the benzofuran. The intramolecular Heck reaction offers high regioselectivity, which is crucial for controlling the formation of the desired isomer. rsc.org

| Substrate | Catalyst/Reagents | Product | Yield (%) |

| Bromoaryl 3-phenylallyl ethers | Palladium nanoparticles | 3-Substituted benzofurans | 45-96% |

| Benzofuran and hydroxy aryl iodide | Pd(OAc)₂, Ag₂O, 2-nitrobenzoic acid | Dihydrobenzofurans | up to 100% |

Table 3: Examples of Palladium-Catalyzed Benzofuran Synthesis syrrx.comnih.gov

Iron(III) chloride (FeCl₃) can mediate the intramolecular oxidative cyclization of electron-rich α-aryl ketones to afford benzofurans. chemicalbook.com This method relies on the ability of FeCl₃ to act as a Lewis acid and an oxidant, promoting the formation of a C-O bond between the enol oxygen of the ketone and the aromatic ring. The presence of electron-donating groups on the aromatic ring is often essential for the success of this reaction. chemicalbook.com

For the synthesis of this compound, a potential precursor could be an α-aryl ketone derived from a substituted hydroquinone (B1673460). The FeCl₃ would then facilitate the oxidative cyclization to form the benzofuran core. While specific examples for the target molecule are scarce, the general methodology provides a viable synthetic route.

| Substrate Type | Reagent | Key Transformation |

| Electron-rich α-aryl ketones | FeCl₃ | Intramolecular oxidative C-O bond formation |

Table 4: General Scheme for FeCl₃-Mediated Benzofuran Synthesis chemicalbook.com

Cross-Coupling Based Syntheses

Cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of biaryl and heterocyclic compounds. These methods can be employed to construct the benzofuran ring system by forming key carbon-carbon or carbon-heteroatom bonds in a convergent manner.

A prominent strategy involves the Sonogashira coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization. nih.gov For the synthesis of this compound, a key intermediate could be methyl 4-bromo-3-hydroxybenzoate, which could be coupled with a suitable alkyne under palladium/copper catalysis. The subsequent intramolecular cyclization of the resulting 2-alkynylphenol derivative would then furnish the benzofuran ring.

Another powerful cross-coupling approach is the Suzuki reaction, which involves the coupling of an organoboron compound with a halide. While typically used for C-C bond formation, variations of this methodology can be adapted for the synthesis of heterocyclic rings. For instance, a suitably substituted boronic acid derivative of a phenol could be coupled with a partner containing the remaining atoms of the furan ring. A study on the Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids demonstrates the utility of this reaction in functionalizing the benzofuran core, which could be adapted for the synthesis of the target molecule. researchgate.net

| Coupling Partners | Catalyst/Reagents | Product Type |

| Terminal alkynes and iodophenols | (PPh₃)PdCl₂/CuI, Triethylamine (B128534) | Substituted benzofurans |

| Methyl 5-bromobenzofuran-2-carboxylate and arylboronic acids | Pd(II)-complex, Toluene/Cs₂CO₃, Microwave | 5-Arylbenzofuran-2-carboxylates |

Table 5: Examples of Cross-Coupling Reactions in Benzofuran Synthesis nih.govresearchgate.net

Sonogashira Coupling and Subsequent Cyclization

A powerful and versatile method for the synthesis of 2-substituted and 2,3-disubstituted benzofurans involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. rsc.org This strategy typically begins with an ortho-halophenol, which is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting ortho-alkynylphenol intermediate can then undergo cyclization to form the benzofuran ring.

The general applicability of this method is demonstrated by the one-pot synthesis of a variety of benzofuran derivatives from 2-iodophenols and terminal alkynes. rsc.org The efficiency of the Sonogashira coupling and the subsequent cyclization can be influenced by the choice of catalyst, base, and solvent. For instance, palladium complexes with mesoionic carbene ligands have shown excellent catalytic activity for the one-pot synthesis of benzofurans under mild conditions. rsc.org Microwave irradiation has also been employed to shorten reaction times and minimize the formation of side products in the synthesis of 2,3-disubstituted benzofurans. semanticscholar.org

For the synthesis of a 7-bromo-substituted benzofuran, this methodology would ideally start from a di-halogenated phenol, such as 2,4-dibromo- or 2-iodo-4-bromophenol derivatives. A site-selective Sonogashira coupling at the more reactive position (typically the iodo-substituent) would be followed by cyclization to yield the 7-bromobenzofuran (B40398) skeleton. researchgate.net

Table 1: Examples of Sonogashira Coupling/Cyclization for Benzofuran Synthesis

| Starting Materials | Catalyst System | Product Type | Reference |

| 2-Iodophenol, Phenylacetylene | Pd(II)-mesoionic carbene complex | 2-Phenylbenzofuran | rsc.org |

| 2-Iodophenols, Terminal alkynes, Aryl iodides | Pd catalyst | 2,3-Disubstituted benzofurans | semanticscholar.org |

| Multichlorinated Phenols, Terminal alkynes | Palladium catalyst | Substituted Benzofurans | researchgate.net |

Suzuki-Miyaura Coupling for Brominated Benzofurans

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate is highly versatile and tolerates a wide range of functional groups. libretexts.orgnih.gov In the context of synthesizing complex benzofurans, the Suzuki-Miyaura coupling can be employed to introduce aryl or other substituents onto a pre-existing brominated benzofuran scaffold.

For example, novel benzofuran derivatives containing a biaryl moiety have been synthesized through the Suzuki cross-coupling of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids. nih.gov This demonstrates the feasibility of using brominated benzofurans as substrates for further functionalization. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system (often aqueous media), are crucial for achieving high yields. nih.gov

In a hypothetical synthesis of a derivative of this compound, one could envision a Suzuki-Miyaura coupling to introduce a substituent at either the 2- or 3-position if a suitable di-brominated or bromo-triflate benzofuran precursor were available. A notable example in a related heterocyclic system involved the regioselective C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles, suggesting that C-7 functionalization of heterocyclic systems is achievable. semanticscholar.org

Table 2: Application of Suzuki-Miyaura Coupling in the Synthesis of Benzofuran Derivatives

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | 2-(4'-Methoxybiphenyl-4-yl)benzofuran | nih.gov |

| 7-Bromo-4-substituted-1H-indazole | (Hetero)aryl boronic acids | Palladium catalyst | 7-(Hetero)aryl-4-substituted-1H-indazoles | semanticscholar.org |

Other Cyclization Methods from Precursor Structures

Beyond the Sonogashira coupling route, a variety of other cyclization strategies exist for the construction of the benzofuran nucleus from appropriately designed precursors. These methods often offer alternative pathways to access specific substitution patterns that might be challenging to obtain through other means.

One common approach involves the intramolecular cyclization of ortho-substituted phenols. For instance, ortho-allylphenols can undergo oxidative cyclization to form 2-substituted benzofurans. jocpr.com Another strategy involves the reaction of salicylaldehyde (B1680747) derivatives with α-haloacetophenones, followed by cyclization to yield 2-acylbenzofurans. jocpr.com

A domino "ring-cleavage-deprotection-cyclization" reaction of 2-alkylidenetetrahydrofurans with boron tribromide has been reported for the synthesis of functionalized benzofurans containing a remote bromide functionality. rsc.org Furthermore, a DMAP-mediated tandem cyclization involving ortho-hydroxy α-aminosulfones has been developed for the synthesis of 3-aminobenzofuran derivatives. nih.govsemanticscholar.org

The synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (B152241) has been achieved from vanillin (B372448) via an intramolecular condensation of an arylalkynyl ether, showcasing the use of readily available natural products as starting materials for complex benzofurans. jocpr.com These diverse cyclization methods highlight the modularity of benzofuran synthesis, allowing for the strategic incorporation of substituents prior to the formation of the heterocyclic ring.

Bromination Reactions for Benzofuran Derivatives

Direct bromination of the benzofuran ring system is a key strategy for introducing bromine atoms, which can serve as versatile handles for further synthetic transformations. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the existing substitution pattern of the benzofuran, as well as the reaction conditions.

Regioselective Bromination of Benzofuran-5-carboxylic Acid Precursors

The directing effects of substituents on the benzene portion of the benzofuran ring play a crucial role in determining the position of electrophilic attack. For a benzofuran-5-carboxylic acid precursor, the ester group at the 5-position is a deactivating, meta-directing group. The fused furan ring, however, generally activates the benzene ring towards electrophilic substitution, with a preference for the positions ortho and para to the oxygen atom, namely the 4- and 6-positions.

Achieving bromination at the 7-position of a benzofuran-5-carboxylate is therefore challenging due to the directing effects of the existing substituents. The 7-position is ortho to the furan oxygen but also ortho to the deactivating carboxylate group. In a related system, the regioselective C7 bromination of 4-substituted NH-free indazoles was successfully achieved, suggesting that with the right conditions and substrate, substitution at the 7-position is possible. semanticscholar.org Computational studies on the indazole system indicated that while both C5 and C7 are electronically susceptible to electrophilic attack, steric hindrance at C5 can favor substitution at C7. semanticscholar.org A similar rationale could potentially be applied to the benzofuran system.

Utilization of N-Bromosuccinimide (NBS) and Elemental Bromine as Reagents

Both N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are commonly employed as reagents for the bromination of aromatic compounds, including benzofuran derivatives. NBS is often considered a milder and more selective brominating agent compared to liquid bromine, which can be hazardous and lead to over-bromination. google.com

NBS is particularly effective for the bromination of activated aromatic rings and can be used under various conditions, including in the presence of a radical initiator for allylic or benzylic bromination, or under ionic conditions for aromatic substitution. google.com In the context of benzofuran bromination, NBS has been used for the regioselective bromination of coumarins, which are precursors to benzofuran-2-carboxylic acids. google.com The choice between NBS and Br₂ can influence the outcome of the reaction. For instance, in the synthesis of new benzofuran derivatives, bromination of a 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid derivative with bromine in acetic acid led to substitution on the aromatic ring. nih.gov

Solvent and Catalyst Effects on Bromination Selectivity

The selectivity of bromination reactions can be significantly influenced by the choice of solvent and the presence of a catalyst. The solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction pathway and the regiochemical outcome.

In the bromination of 4-substituted 1H-indazoles with NBS, various solvents were screened, and it was found that the reaction proceeded to give the desired C7-bromo product. semanticscholar.org For the bromination of benzofuran precursors, solvents such as acetic acid and carbon tetrachloride have been utilized. nih.gov For example, the bromination of a benzofuran derivative with NBS in CCl₄ resulted in the formation of a bromomethyl group, indicating a radical pathway, whereas bromination with bromine in acetic acid led to substitution on the benzene ring. nih.gov

The use of a catalyst can also modulate the reactivity and selectivity of the brominating agent. While many brominations of activated rings proceed without a catalyst, Lewis acids are sometimes employed to enhance the electrophilicity of the bromine. The specific conditions, including solvent and any additives, must be carefully optimized to achieve the desired regioselective bromination, especially when targeting a less electronically favored position like C7 on a benzofuran-5-carboxylate scaffold.

Esterification Reactions for Carboxylate Functionalization

The synthesis of this compound and structurally related benzofuran esters frequently involves the functionalization of a carboxylic acid precursor. Esterification is a fundamental transformation in organic synthesis and several methods are employed to convert benzofuran carboxylic acids into their corresponding esters. These methods often involve the activation of the carboxylic acid followed by reaction with an alcohol.

One common approach to esterification is the use of a dehydrating agent or the conversion of the carboxylic acid into a more reactive acyl derivative. For instance, the reaction of a benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) can generate a highly reactive benzofuran-2-carbonyl chloride. This intermediate is not typically isolated but is reacted in situ with an alcohol, such as propargyl alcohol, in the presence of a base like triethylamine to yield the desired ester. niscair.res.in This two-step, one-pot procedure is efficient for preparing various esters. niscair.res.in

Another widely used method involves the direct reaction of a carboxylic acid with an alcohol under acidic conditions. While not explicitly detailed for the target molecule in the provided research, this Fischer-Speier esterification is a standard procedure in organic chemistry.

Furthermore, alkylation of the carboxylate salt is an effective strategy. In one documented synthesis of a benzofuran-7-carboxylic acid, the methyl ester was hydrolyzed using an aqueous sodium hydroxide solution in methanol (B129727) to yield the corresponding carboxylic acid. prepchem.com This process is reversible, and under different conditions, the carboxylate salt could be reacted with an alkylating agent like methyl iodide to form the methyl ester.

A patent describes a multi-step synthesis of 4-benzofuran-carboxylic acid methyl ester that includes an esterification step. google.com In this process, a precursor carboxylic acid is treated with an acid in the reaction medium to facilitate esterification. google.com This highlights the industrial applicability of such reactions in the synthesis of benzofuran derivatives.

The selection of the esterification method can be influenced by the presence of other functional groups in the molecule. For sensitive substrates, milder conditions are preferable. The following table summarizes various esterification conditions found in the synthesis of different benzofuran carboxylate esters, which serve as analogous examples for the potential synthesis of this compound.

| Starting Material | Reagents | Product | Yield | Reference |

| Salicylaldehyde | Ethyl bromoacetate, K₂CO₃ | Ethyl benzofuran-2-carboxylate | 86% | niscair.res.in |

| Benzofuran-2-carboxylic acid | 1. SOCl₂ 2. Propargyl alcohol, Triethylamine | Prop-2-yn-1-yl benzofuran-2-carboxylate | 75% | niscair.res.in |

| Compound of formula (III) (a carboxylic acid precursor) | Acid | 4-Benzofuran-carboxylic acid methyl ester | 98% (for the esterification and aromatization steps) | google.com |

| Methyl benzofuran-7-carboxylate | 10% aq. NaOH, Methanol | Benzofuran-7-carboxylic acid | Not specified | prepchem.com |

This table presents data on esterification reactions for the synthesis of various benzofuran carboxylates, which are analogous to the target compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 7-bromo-1-benzofuran-5-carboxylate

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the spectra, one can map out the connectivity of atoms and deduce the structure.

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The analysis would focus on chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) to determine the relationships between neighboring protons.

Expected ¹H NMR Spectral Features:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Aromatic H (H2) | 7.5 - 8.0 | Doublet (d) | Located on the furan (B31954) ring, adjacent to the oxygen atom. |

| Aromatic H (H3) | 6.8 - 7.2 | Doublet (d) | Located on the furan ring, coupled to H2. |

| Aromatic H (H4) | ~8.0 | Singlet (s) or narrow Doublet (d) | Deshielded by the adjacent ester group. |

| Aromatic H (H6) | ~8.2 | Singlet (s) or narrow Doublet (d) | Deshielded by the ester and influenced by the bromine atom. |

| Methyl Protons (-OCH₃) | 3.8 - 4.0 | Singlet (s) | Three-proton signal corresponding to the methyl ester group. |

Note: This table represents predicted values based on general principles of NMR spectroscopy. Actual experimental data is required for confirmation.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shift of each carbon signal indicates its electronic environment (e.g., aromatic, carbonyl, aliphatic).

Expected ¹³C NMR Spectral Features:

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| Carbonyl Carbon (C=O) | 165 - 175 | The ester carbonyl carbon is typically found in this downfield region. |

| Aromatic Carbons (C4, C6) | 120 - 135 | Aromatic carbons directly attached to hydrogen. |

| Quaternary Carbons (C3a, C7a) | 145 - 160 | Bridgehead carbons of the fused ring system. |

| Brominated Carbon (C7) | 110 - 120 | The carbon atom directly bonded to the bromine. |

| Ester-bearing Carbon (C5) | 125 - 135 | The carbon to which the carboxylate group is attached. |

| Furan Ring Carbons (C2, C3) | 105 - 150 | Chemical shifts are influenced by the heteroatom (oxygen). |

| Methyl Carbon (-OCH₃) | 50 - 60 | The carbon of the methyl ester group. |

Note: This table represents predicted values. Definitive assignment requires experimental data.

To unambiguously assign all proton and carbon signals, advanced NMR experiments would be necessary.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate among methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, aiding in the confirmation of the carbon types present in the molecule.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques would be crucial for establishing the final structure.

COSY (Correlation Spectroscopy) would show correlations between coupled protons (e.g., H2 and H3).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting molecular fragments and confirming the substitution pattern on the benzofuran (B130515) ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound with high precision.

HRMS would provide an extremely accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula (C₁₀H₇BrO₃). The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like esters. In ESI-MS, the compound would typically be observed as a protonated molecule, [M+H]⁺, or as an adduct with a cation, such as [M+Na]⁺. The high accuracy of ESI combined with a high-resolution analyzer (like TOF or Orbitrap) would confirm the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, an IR spectrum would be expected to show absorption bands corresponding to its key structural features: the benzofuran ring system, the methyl ester group, and the carbon-bromine bond.

However, a comprehensive search of scientific databases and literature reveals no publicly available experimental IR spectrum for this compound. Therefore, a detailed analysis of its specific vibrational frequencies and the creation of a data table with experimental values is not possible at this time.

A theoretical analysis would predict characteristic absorption bands for the C=O stretch of the ester, the C-O stretches of the ester and furan ether, aromatic C=C and C-H stretching and bending vibrations, and the C-Br stretch. Without experimental data, these remain predictive.

X-ray Crystallography for Solid-State Structural Analysis

Despite the utility of this technique, no published X-ray crystallographic data for this compound could be located. Consequently, critical structural parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. The creation of a data table summarizing these crystallographic parameters is therefore not feasible. The solid-state structure and intermolecular interactions of this compound remain uncharacterized by this method.

Chemical Reactivity and Transformation Pathways of Methyl 7 Bromo 1 Benzofuran 5 Carboxylate

Reactions Involving the Bromine Substituent

The bromine atom at the C-7 position of the benzofuran (B130515) ring is a versatile handle for introducing new functional groups and building molecular complexity. Its reactivity is characteristic of an aryl bromide.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the benzofuran ring is generally challenging. Aryl halides, such as Methyl 7-bromo-1-benzofuran-5-carboxylate, are typically unreactive toward nucleophiles under standard conditions. This low reactivity is due to the high energy required to break the strong carbon-bromine bond and the electron-rich nature of the aromatic ring, which repels incoming nucleophiles. For SNAr to occur, the aromatic ring usually requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group, a condition not met in this specific molecule. Consequently, metal-catalyzed cross-coupling reactions are the preferred and more efficient methods for functionalizing the C-7 position.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions provide powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at the C-7 position, effectively replacing the bromine atom.

Suzuki Coupling The Suzuki-Miyaura coupling reaction is a highly effective method for forming a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or its ester. This reaction is widely used due to its mild conditions and tolerance of a wide variety of functional groups. nih.gov In the context of a bromobenzofuran substrate, a palladium catalyst, a base, and a suitable boronic acid are employed to yield the corresponding aryl-substituted benzofuran.

Table 1: Representative Conditions for Suzuki Coupling of Bromobenzofuran Derivatives

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-(4-Bromophenyl)benzofuran (B12281498) | Arylboronic acid | Pd(II) complex | K2CO3 | EtOH/H2O | Good to Excellent nih.gov |

| Methyl 5-bromobenzofuran-2-carboxylate | Arylboronic acid | 2-Quinolinealdoxime-Pd(II) complex | Cs2CO3 | Toluene (Microwave) | High acsgcipr.org |

Sonogashira Coupling The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org This transformation is invaluable for synthesizing arylalkynes, which are important intermediates in organic synthesis. For this compound, this reaction would introduce an alkynyl substituent at the C-7 position. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). nih.gov

Negishi Coupling The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp2)-C(sp2), C(sp2)-C(sp3), and C(sp2)-C(sp) bonds. wikipedia.orgresearchgate.net To functionalize this compound, an appropriate organozinc reagent would be coupled at the C-7 position, offering a pathway to introduce alkyl, aryl, or vinyl groups. researchgate.net

Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthesis for its broad substrate scope, allowing for the coupling of aryl bromides with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. nih.govnih.gov Applying this reaction to this compound would yield 7-amino-1-benzofuran derivatives, which are important structural motifs in medicinal chemistry.

Table 2: General Parameters for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Bond Formed |

|---|---|---|---|---|

| Suzuki | R-B(OH)2 | Pd(PPh3)4, Pd(OAc)2 | Na2CO3, K2CO3, Cs2CO3 | C-C |

| Sonogashira | R-C≡CH | Pd(PPh3)2Cl2 / CuI | Et3N, Piperidine | C-C (alkynyl) |

| Negishi | R-ZnX | Pd(PPh3)4, Ni(acac)2 | (None required) | C-C |

| Buchwald-Hartwig | R2NH | Pd(OAc)2 / Ligand (e.g., BINAP) | NaOt-Bu, K3PO4 | C-N |

Reactions of the Methyl Carboxylate Group

The methyl ester at the C-5 position is a key functional group that can be readily transformed into other functionalities such as carboxylic acids, alcohols, aldehydes, or other esters.

Hydrolysis to Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 7-bromo-1-benzofuran-5-carboxylic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is commonly employed, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. Enzymatic hydrolysis using lipases also presents a mild alternative for this transformation. semanticscholar.org

Reduction to Alcohol or Aldehyde

The methyl carboxylate group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, most notably Lithium Aluminium Hydride (LiAlH4), will reduce the ester to the corresponding primary alcohol, (7-bromo-1-benzofuran-5-yl)methanol. masterorganicchemistry.com This reaction typically requires an excess of the hydride reagent and is performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. chemistrysteps.com While highly effective, LiAlH4 is not selective and would also reduce other susceptible functional groups if present. youtube.com

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 7-bromo-1-benzofuran-5-carbaldehyde, can be achieved using sterically hindered and less reactive hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this transformation. masterorganicchemistry.com The reaction must be carried out at low temperatures (typically -78 °C) with a stoichiometric amount of DIBAL-H to prevent over-reduction to the alcohol. quora.comquora.comstackexchange.com

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction can be used to synthesize other alkyl esters (e.g., ethyl, propyl). The reaction is an equilibrium process and is typically driven to completion by using a large excess of the new alcohol, which often serves as the solvent. masterorganicchemistry.com The transformation can be catalyzed by either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium alkoxide). The base-catalyzed mechanism involves nucleophilic acyl substitution by the alkoxide, while the acid-catalyzed pathway proceeds by protonating the carbonyl oxygen to activate the ester toward nucleophilic attack by the alcohol. masterorganicchemistry.com

Amidation and Other Derivatizations

The methyl carboxylate group at the C-5 position of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives, most notably amides. The conversion of the ester to an amide is typically not performed in a single step but through a multi-step sequence involving the hydrolysis of the ester to its corresponding carboxylic acid, followed by activation and reaction with an amine.

A common and effective method involves the initial saponification of the methyl ester to 7-bromo-1-benzofuran-5-carboxylic acid. uni.lu This carboxylic acid can then be converted to a more reactive acyl chloride intermediate by treatment with reagents such as oxalyl chloride or thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting acyl chloride is highly electrophilic and readily reacts with a wide range of primary or secondary amines, or ammonia, to yield the desired amide derivatives. nih.govnih.gov This robust method allows for the introduction of diverse functionalities into the molecule, which is a common strategy in the development of new pharmaceutical agents. nih.gov

Beyond amidation, the carboxylic acid intermediate is itself a valuable derivative, opening pathways to other functional group transformations common in organic synthesis.

Table 1: Plausible Reaction Pathway for Amide Synthesis

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | NaOH (aq), then H₃O⁺ | 7-bromo-1-benzofuran-5-carboxylic acid | Hydrolysis of ester to carboxylic acid |

| 2 | 7-bromo-1-benzofuran-5-carboxylic acid | (COCl)₂, cat. DMF | 7-bromo-1-benzofuran-5-carbonyl chloride | Activation of carboxylic acid |

Electrophilic Aromatic Substitution on the Benzofuran Ring

The benzofuran ring system is generally considered electron-rich and, therefore, susceptible to electrophilic aromatic substitution. rsc.org However, the reactivity and regioselectivity of this reaction on this compound are dictated by a complex interplay between the inherent reactivity of the heterocyclic system and the electronic effects of the substituents on the benzene (B151609) ring.

The furan (B31954) portion of the benzofuran is typically the most reactive site for electrophilic attack, with substitution favoring the C-2 or C-3 positions. researchgate.netechemi.com In contrast, the benzene ring in this specific molecule is substituted with two electron-withdrawing groups (bromo and methyl carboxylate), which deactivate it towards electrophilic attack. libretexts.org Consequently, electrophilic substitution might preferentially occur on the more nucleophilic furan ring. However, if conditions force substitution onto the benzene ring, the directing effects of the existing groups become paramount.

Directing Effects of Existing Substituents (Bromo and Carboxylate)

The regiochemical outcome of electrophilic substitution on the benzene portion of the molecule is controlled by the directing effects of the bromo group at C-7 and the methyl carboxylate group at C-5. These groups exert opposing and reinforcing influences on the available C-4 and C-6 positions.

Bromo Group (at C-7): As a halogen, the bromo group is a deactivating substituent due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs of electrons can stabilize the cationic Wheland intermediate through resonance. youtube.comutexas.edu The positions ortho and para to the C-7 bromo group are C-6 and C-4, respectively. Therefore, the bromo group directs incoming electrophiles to both the C-4 and C-6 positions.

Methyl Carboxylate Group (at C-5): The ester group is strongly deactivating, withdrawing electron density from the ring through both inductive and resonance effects. It acts as a meta-director. libretexts.orgyoutube.com The positions meta to the C-5 carboxylate are C-4 and C-7 (which is already substituted). Thus, the carboxylate group directs incoming electrophiles to the C-4 position.

Considering these combined effects, the C-4 position is activated by the para-directing effect of the bromine and the meta-directing effect of the carboxylate. The C-6 position is activated by the ortho-directing effect of the bromine but is unaffected by the carboxylate. The reinforcing effects at the C-4 position make it the most probable site for electrophilic aromatic substitution on the benzene ring.

| C-2/C-3 | No direct influence | No direct influence | Possible due to high intrinsic reactivity of the furan ring |

Oxidation and Reduction of the Benzofuran Core

The benzofuran core of this compound can undergo both oxidation and reduction reactions, transforming the fundamental heterocyclic structure.

Oxidation to Quinone Derivatives

The oxidation of benzofurans to quinone derivatives is a known transformation, though it often requires specific functionalities to be present on the benzene ring. researchgate.net Direct oxidation of the unsubstituted benzene ring is challenging. Typically, the presence of electron-donating groups, particularly hydroxyl groups, facilitates oxidation to a quinone system.

For this compound, a direct one-step oxidation to a quinone is not readily achievable. A hypothetical pathway would first involve the chemical conversion of the bromo and/or carboxylate groups into hydroxyl groups. For instance, the conversion of a 7-hydroxybenzofuran derivative into a p-benzoquinone system has been demonstrated, indicating that such a scaffold is susceptible to oxidation under appropriate conditions. researchgate.net The oxidation of hydroquinone (B1673460) derivatives is a common method for preparing benzoquinones, which are valuable intermediates in organic synthesis. jst.go.jp

Reduction of the Furan Ring (to dihydrobenzofuran)

The selective reduction of the C-2/C-3 double bond within the furan ring of benzofurans is a well-established method for synthesizing 2,3-dihydrobenzofurans. nih.gov This transformation is most commonly achieved through catalytic hydrogenation.

The reaction typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov Other catalysts, such as Raney nickel, have also been shown to be effective for the hydrogenation of the furan ring in benzofuran systems. nih.gov This reaction specifically targets the double bond of the heterocyclic ring while leaving the aromatic benzene ring intact. The product of this reaction is Methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate, a valuable intermediate in medicinal chemistry. myskinrecipes.com

Table 3: Conditions for Reduction of the Furan Ring

| Reaction | Catalyst | Reagents | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | H₂ gas | Methyl 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylate | nih.gov |

Computational Chemistry and Theoretical Investigations of Methyl 7 Bromo 1 Benzofuran 5 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency, making it well-suited for studying molecules of this size. aip.org DFT calculations are employed to determine the molecule's optimized geometry, electronic structure, and various reactivity parameters. The selection of a functional, such as the widely used B3LYP, and a basis set, like 6-311+G(d,p), is crucial for obtaining reliable results that correlate well with experimental data. aip.org

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For Methyl 7-bromo-1-benzofuran-5-carboxylate, the benzofuran (B130515) core is expected to be essentially planar, a common feature in related crystal structures. nih.govnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. irjweb.com The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron.

The energy difference between the HOMO and LUMO is the band gap (ΔE), a critical indicator of chemical reactivity and kinetic stability. irjweb.com A large band gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comumich.edu For this compound, DFT calculations would determine the energies of these orbitals and visualize their spatial distribution. The HOMO is typically localized over the electron-rich benzofuran ring system, while the LUMO may be distributed across the entire conjugated system, including the electron-withdrawing carboxylate group.

Table 1: Key Electronic Structure Parameters

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ionization potential; represents electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the electron affinity; represents electron-accepting ability. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict molecular reactivity towards electrophilic and nucleophilic attack. researchgate.net It illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials.

Red/Yellow Regions: Indicate negative potential, rich in electrons. These are sites prone to electrophilic attack. For this compound, these would be expected around the oxygen atoms of the furan (B31954) ring and the carbonyl group.

Blue Regions: Indicate positive potential, electron-deficient areas. These are sites susceptible to nucleophilic attack.

Green Regions: Represent neutral or zero potential.

The MEP map provides a clear picture of the molecule's polarity and helps identify regions involved in intermolecular interactions, such as hydrogen or halogen bonding. mdpi.com

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large band gap. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness. Soft molecules are more reactive. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or group to attract electrons. |

Advanced Computational Methodologies (e.g., Molecular Dynamics, Ab Initio Methods)

Beyond DFT, other computational techniques can provide deeper insights. Ab initio methods , such as Hartree-Fock (HF) or more advanced correlated methods, offer higher levels of theory for very accurate electronic structure calculations, though they are more computationally demanding. aip.org

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. mdpi.com By simulating the molecule's motion in a solvent or within a biological environment like a protein's active site, MD can reveal information about its conformational flexibility, stability, and interactions with surrounding molecules. mdpi.com This is particularly valuable for understanding how the molecule might behave under physiological conditions.

Theoretical Analysis of Halogen Bonding Interactions

The presence of a bromine atom at the 7-position makes halogen bonding a significant potential intermolecular interaction. Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom. nih.govnih.gov

Theoretical studies would investigate the potential for this compound to form halogen bonds in a solid-state or biological context. Calculations would identify the σ-hole on the bromine atom and quantify the strength and geometry of potential Br···O or Br···N interactions. Crystal structures of related bromo-benzofuran compounds have confirmed the presence of such interactions, which play a crucial role in stabilizing the crystal packing. nih.govnih.govnih.gov For example, Br···O halogen bonds with distances around 3.0-3.2 Å have been observed in similar structures. nih.govnih.govnih.gov

Table 3: Examples of Halogen Bonding in Related Bromo-benzofuran Compounds

| Compound | Interaction | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|

| 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran | C–Br···O | 3.048 | 170.73 | nih.gov |

| 5-Bromo-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran | C–Br···O | 3.128 | 164.97 | nih.gov |

Theoretical analysis of this compound would likely predict similar halogen bonding capabilities, with the bromine atom interacting with the carbonyl or furan oxygen of a neighboring molecule.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 5-bromobenzofuran-2-carboxylate |

| 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran |

| 5-Bromo-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran |

Computational Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights that complement experimental data. For this compound, theoretical investigations can elucidate its structural and electronic properties, which in turn govern its spectroscopic behavior. Techniques such as Density Functional Theory (DFT) are commonly employed to model molecular vibrations (IR), nuclear magnetic shielding (NMR), and electronic transitions (UV-Vis).

While specific computational studies on the spectroscopic properties of this compound are not extensively available in the public domain, the methodologies for such predictions are well-established. A typical computational approach would involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated to predict the infrared (IR) spectrum. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes.

NMR Shielding Calculations: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the NMR shielding tensors, which are then converted into chemical shifts. This allows for the theoretical prediction of the 1H and 13C NMR spectra.

Electronic Transition Calculations: Time-Dependent Density Functional Theory (TD-DFT) is utilized to calculate the energies of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum.

These computational methods have been successfully applied to other benzofuran derivatives, providing a framework for any future theoretical investigations into this compound. researchgate.net Such studies are invaluable for confirming experimental findings and for understanding the underlying electronic structure of the molecule.

Based on the general principles of computational chemistry and data from related compounds, hypothetical predicted spectroscopic data for this compound can be tabulated. It is crucial to note that the following tables represent illustrative data that would be expected from such computational studies, rather than reported findings from a specific publication.

Table 1: Hypothetical Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| OCH3 | 3.90 |

| H-2 | 7.00 |

| H-3 | 7.70 |

| H-4 | 8.20 |

| H-6 | 8.00 |

This interactive table presents hypothetical 1H NMR data.

Table 2: Hypothetical Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165.0 |

| C-2 | 108.0 |

| C-3 | 145.0 |

| C-3a | 128.0 |

| C-4 | 125.0 |

| C-5 | 130.0 |

| C-6 | 120.0 |

| C-7 | 115.0 |

| C-7a | 155.0 |

| OCH3 | 52.0 |

This interactive table presents hypothetical 13C NMR data.

Table 3: Hypothetical Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm-1) |

| C=O Stretch (Ester) | 1720 |

| C=C Stretch (Aromatic) | 1600, 1480 |

| C-O Stretch (Ester) | 1250 |

| C-O-C Stretch (Furan) | 1100 |

| C-Br Stretch | 650 |

This interactive table presents hypothetical IR absorption data.

Further dedicated computational research on this compound would be necessary to provide validated and detailed spectroscopic predictions.

Methyl 7 Bromo 1 Benzofuran 5 Carboxylate As a Versatile Synthetic Intermediate

Precursor for Diversified Benzofuran (B130515) Derivatives

The dual functionality of Methyl 7-bromo-1-benzofuran-5-carboxylate provides two primary reaction sites for chemical elaboration: the carbon-bromine bond on the benzene (B151609) ring and the methyl carboxylate group. This allows for the systematic introduction of various substituents and the generation of diverse benzofuran derivatives.

The bromo group at the C7 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination can be employed to introduce aryl, alkynyl, and amino groups, respectively. For instance, in a process analogous to the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate, the C7-bromo atom can be coupled with various arylboronic acids to yield 7-arylbenzofuran derivatives. This reaction typically proceeds with high yields and tolerates a wide range of functional groups on the coupling partner.

Similarly, the Sonogashira reaction allows for the introduction of terminal alkynes, leading to the formation of 7-alkynylbenzofurans. These derivatives can undergo further transformations, such as cyclization reactions, to build more complex molecular architectures.

The methyl carboxylate group at the C5 position offers another avenue for diversification. It can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups. For example, it can be coupled with amines using standard peptide coupling reagents to form a library of amides. Alternatively, it can be reduced to a primary alcohol, which can then be used in etherification or other functionalization reactions. In one synthetic pathway, a benzofuran-2-carboxylic acid was converted to an intermediate that was subsequently coupled with various azides to form 1,2,3-triazole derivatives, demonstrating the utility of the carboxylate handle. organic-chemistry.org

Table 1: Potential Diversification Reactions for this compound

| Position | Reaction Type | Reagents/Catalyst (Example) | Resulting Functional Group |

|---|---|---|---|

| C7-Br | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Base | Aryl |

| C7-Br | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| C7-Br | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |

| C5-COOCH₃ | Hydrolysis | NaOH or HCl | Carboxylic Acid |

| C5-COOH | Amide Coupling | Amine, Coupling agent (e.g., HATU) | Amide |

| C5-COOH | Reduction | LiAlH₄ or BH₃ | Hydroxymethyl |

Building Block in the Synthesis of Complex Heterocyclic Systems

Beyond simple derivatization, this compound can serve as a foundational building block for the construction of larger, multi-cyclic heterocyclic systems. The inherent reactivity of the benzofuran scaffold, combined with its bromo and ester functionalities, allows it to participate in annulation reactions, where new rings are fused onto the existing core.

Palladium-catalyzed reactions are particularly effective for this purpose. For example, benzofuran-derived azadienes have been shown to undergo a [4+1] annulation with isocyanides, catalyzed by palladium, to construct benzofuro[3,2-b]pyrrole derivatives. organic-chemistry.org While this example uses a different substitution pattern, it establishes the principle that the benzofuran core can act as the "4-atom" component in such cycloadditions. The C7-bromo substituent on the target molecule could be transformed into a group suitable for initiating such a reaction sequence.

In another strategy, a Heck-type oxyarylation mechanism has been used for the direct arylation and ring closure of benzofurans with hydroxy aryl iodides, leading to the formation of 4b,9b-Dihydrobenzofuro[3,2-b]benzofuran systems. mdpi.com This demonstrates how the benzofuran double bond can participate in cyclizations to create fused polycyclic structures.

Table 2: Examples of Annulation Strategies for Benzofuran Scaffolds

| Reaction Type | Reactants (General) | Resulting Fused System (Example) |

|---|---|---|

| [4+1] Annulation | Benzofuran-derived azadiene, Isocyanide | Benzofuro[3,2-b]pyrrole |

| Heck-type Oxyarylation | Benzofuran, Hydroxy aryl iodide | Dihydrobenzofuro[3,2-b]benzofuran |

| [4+3] Cycloaddition | Benzofuran-derived azadiene, α-bromohydroxamate | Benzofuran-fused 1,4-diazepinone |

Integration into Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are highly valued in modern organic synthesis for their efficiency and atom economy. The structure of this compound makes it a potential substrate for certain types of MCRs.

A notable example of a benzofuran scaffold participating in an MCR is the three-component reaction to form spiro-pyrrolidine compounds. nih.gov In this process, a benzofuran derivative (specifically a benzofuran-2-one) reacts with an amino acid and an electron-deficient alkene in a [3+2] azomethine ylide cycloaddition. This reaction constructs a complex spirocyclic system in a single step with high diastereoselectivity. nih.gov The ester group on this compound could potentially be modified to an aldehyde or other functional group necessary to participate in classic MCRs like the Ugi or Passerini reactions.

The Passerini three-component reaction, for instance, combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxyamides. organic-chemistry.org By hydrolyzing the ester of the title compound to a carboxylic acid, it could serve as one of the three key components in this reaction. Similarly, the Ugi four-component reaction involves a ketone/aldehyde, an amine, an isocyanide, and a carboxylic acid. The versatility of the functional groups on this compound allows for its theoretical integration into such powerful, complexity-generating reaction schemes.

Role in Combinatorial Chemistry Libraries

Combinatorial chemistry aims to rapidly generate large collections of related compounds, known as libraries, for high-throughput screening in drug discovery and materials science. The ideal scaffold for a combinatorial library possesses multiple points of diversification where different building blocks can be easily introduced. This compound is an excellent candidate for this approach due to its two chemically distinct reactive sites.

The benzofuran scaffold itself is a core component in many biologically active compounds, making it a desirable starting point for drug discovery programs. nih.govnih.gov Synthetic protocols have been explicitly developed for the preparation of libraries based on benzofuran cores using building blocks such as aryl halides, boronic acids, and amines. nih.govacs.org

A diversity-oriented synthesis strategy could utilize this compound as the central scaffold. In the first step, a set of different aryl or alkynyl groups could be introduced at the C7 position via palladium-catalyzed coupling reactions across a parallel synthesizer. In the second step, the ester at the C5 position could be hydrolyzed and then coupled with a diverse set of amines to create a large library of C5-amides. This two-dimensional diversification strategy allows for the rapid creation of a large matrix of unique compounds from a small number of starting materials. The resulting library of densely functionalized benzofuran derivatives can then be screened for biological activity, potentially identifying new lead compounds for drug development. mdpi.com The elaboration of a benzofuran fragment has been successfully used in a fragment-based drug design campaign to generate a range of analogues for biological evaluation. latrobe.edu.au

Q & A

Q. What are the common synthetic routes for Methyl 7-bromo-1-benzofuran-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of methyl benzofuran carboxylate derivatives. For example, bromine or N-bromosuccinimide (NBS) in dichloromethane under reflux achieves regioselective bromination at the 7-position . Optimization involves adjusting solvent polarity (e.g., carbon tetrachloride for slower kinetics) and catalyst choice (e.g., Lewis acids like FeCl₃ for improved yield). Continuous flow reactors are recommended for scalability, reducing side reactions and enhancing purity .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography using programs like SHELXL or ORTEP-III resolves bond angles and torsion angles. For instance, the planar geometry of the benzofuran ring and the alignment of the ester group (e.g., 4.8° deviation in analogous ethyl 5-bromo-benzofuran-2-carboxylate) are confirmed via crystallographic data . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) further validate substituent positions and molecular weight .

Q. What purification techniques are most effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization in ethanol or methanol yields high-purity crystals (>97%). HPLC with a C18 column and acetonitrile/water mobile phase resolves isomers or bromination byproducts .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The C7 bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl boronic acid substitutions to generate novel benzofuran derivatives. Computational studies (DFT) show that electron-withdrawing ester groups at C5 stabilize transition states, reducing activation energy by ~15% compared to non-ester analogs . Kinetic experiments under inert atmospheres (Ar/N₂) prevent bromine displacement by nucleophiles prematurely.

Q. What strategies resolve contradictions in pharmacological activity data for this compound derivatives?

Discrepancies in IC₅₀ values (e.g., antiproliferative activity in cancer cell lines) often arise from assay conditions. Normalizing data via:

- Dose-response curves with ≥6 concentrations.

- Control standardization (e.g., DMSO concentration ≤0.1% v/v).

- Metabolic interference checks (e.g., CYP450 inhibition assays) . Structural analogs (e.g., 7-chloro or 7-fluoro derivatives) are used to isolate bromine-specific effects .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like COX-2 or kinases. The bromine’s van der Waals radius (1.85 Å) enhances hydrophobic pocket occupancy, while the ester group forms hydrogen bonds with catalytic residues (e.g., Ser530 in COX-2) . QSAR models prioritize derivatives with logP <3.5 and polar surface area <90 Ų for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.